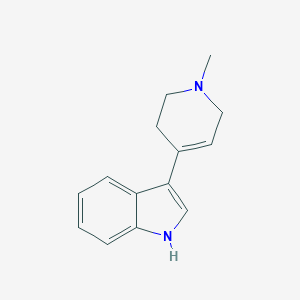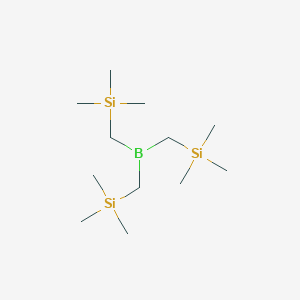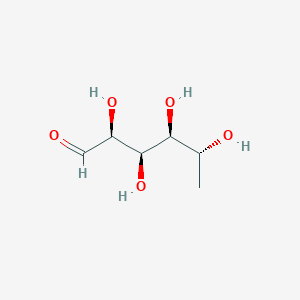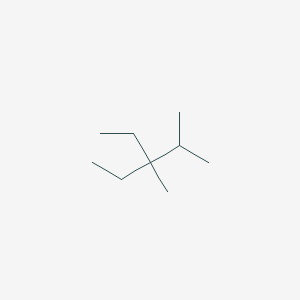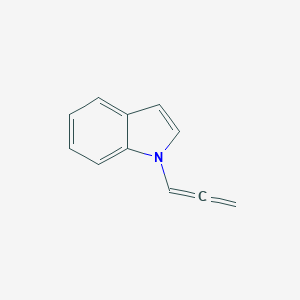![molecular formula C11H20 B092164 Spiro[5.5]undecane CAS No. 180-43-8](/img/structure/B92164.png)
Spiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[5.5]undecane is a polycyclic hydrocarbon with a unique spirocyclic structure. It has been the subject of much scientific research due to its potential applications in various fields. 5]undecane.
Wirkmechanismus
The mechanism of action of Spiro[5.5]undecane is not well understood. However, it is believed to interact with cellular membranes and alter membrane fluidity. This may lead to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
Studies have shown that Spiro[5.5]undecane can have a variety of biochemical and physiological effects. In vitro studies have shown that Spiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In addition, Spiro[5.5]undecane has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Spiro[5.5]undecane is its unique spirocyclic structure, which can be used as a building block for the synthesis of novel materials and compounds. However, one limitation of Spiro[5.5]undecane is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for research on Spiro[5.5]undecane. One area of interest is the development of new synthetic methods for Spiro[5.5]undecane and its derivatives. Another area of interest is the study of Spiro[5.5]undecane's interactions with cellular membranes and its potential as a drug scaffold. Finally, the development of new materials and compounds based on Spiro[5.5]undecane is an area of interest for materials science researchers.
Synthesemethoden
Spiro[5.5]undecane can be synthesized through a variety of methods. One common method is the Diels-Alder reaction between cyclopentadiene and norbornene. This reaction produces a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by a retro-Diels-Alder reaction to produce Spiro[5.5]undecane.
Wissenschaftliche Forschungsanwendungen
Spiro[5.5]undecane has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Spiro[5.5]undecane has been used as a building block for the synthesis of novel polymers and materials. In organic chemistry, Spiro[5.5]undecane has been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, Spiro[5.5]undecane has been studied for its potential as a drug scaffold.
Eigenschaften
CAS-Nummer |
180-43-8 |
|---|---|
Produktname |
Spiro[5.5]undecane |
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
spiro[5.5]undecane |
InChI |
InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2 |
InChI-Schlüssel |
NECLQTPQJZSWOE-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCCC2 |
Kanonische SMILES |
C1CCC2(CC1)CCCCC2 |
Siedepunkt |
207.0 °C |
Andere CAS-Nummern |
180-43-8 |
Synonyme |
spirobicyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
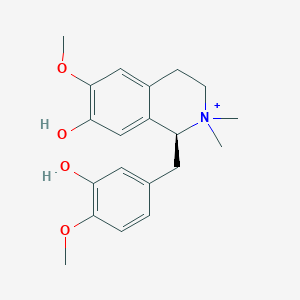
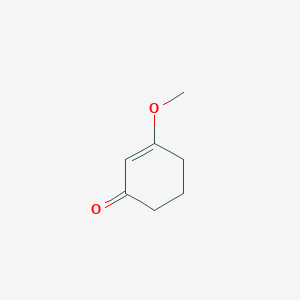
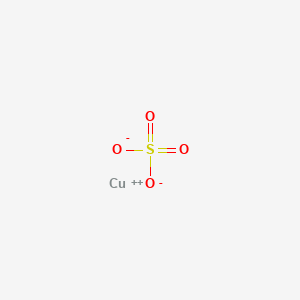
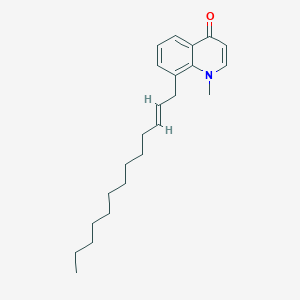
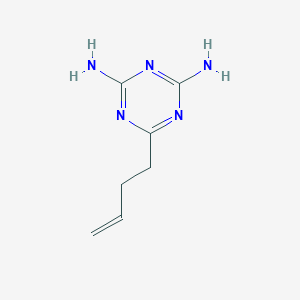
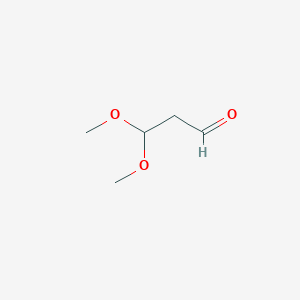
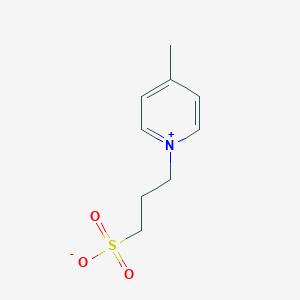
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
